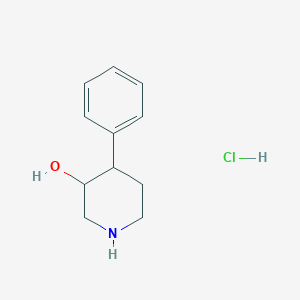

4-Phenylpiperidin-3-ol hydrochloride

Description

Significance of Piperidine (B6355638) Heterocycles as Molecular Scaffolds in Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in organic chemistry. mdpi.com Its saturated and conformationally flexible nature allows it to serve as a robust scaffold for the construction of complex three-dimensional molecules. The presence of the nitrogen atom imparts basicity and provides a handle for further functionalization, making it an attractive component in drug design and development. thieme-connect.comnih.gov

Piperidine-containing compounds are integral to numerous classes of pharmaceuticals and naturally occurring alkaloids. mdpi.com The development of efficient and stereoselective methods for the synthesis of substituted piperidines is a significant focus of contemporary organic synthesis. nih.govajchem-a.com These methods often involve strategies such as the hydrogenation of pyridine (B92270) derivatives, cyclization of acyclic precursors, and various cycloaddition reactions. nih.gov The ability to control the stereochemistry of substituents on the piperidine ring is paramount, as the biological activity of chiral molecules is often highly dependent on their specific three-dimensional arrangement. thieme-connect.com The versatility of the piperidine scaffold allows for the introduction of a wide range of substituents at various positions, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. thieme-connect.comacs.org

Overview of 4-Phenylpiperidin-3-ol (B1281561) Hydrochloride as a Chemical Entity in Synthetic Methodologies

4-Phenylpiperidin-3-ol hydrochloride is a specific substituted piperidine derivative that serves as a valuable building block in organic synthesis. Its structure features a piperidine ring substituted with a phenyl group at the 4-position and a hydroxyl group at the 3-position, and it is supplied as a hydrochloride salt. This combination of a phenyl ring, a secondary alcohol, and a secondary amine within a cyclic framework makes it a versatile intermediate for the synthesis of more complex molecules.

The presence of multiple functional groups allows for a variety of chemical transformations. The hydroxyl group can undergo oxidation to a ketone, reduction to an alkane, or be replaced through nucleophilic substitution reactions. The secondary amine can be acylated, alkylated, or participate in other coupling reactions. The phenyl group can also be modified through aromatic substitution reactions, although this is less common.

The synthesis of this compound itself can be achieved through several routes, often involving the formation of the piperidine ring followed by the introduction of the phenyl and hydroxyl groups. One general approach involves the conjugate addition of a phenyl nucleophile to an α,β-unsaturated ketone precursor, followed by reduction of the ketone to the corresponding alcohol. nih.gov

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 69675-30-5 |

| Molecular Formula | C11H16ClNO |

| Molecular Weight | 213.7 g/mol |

| Appearance | Solid |

| Key Functional Groups | Secondary Amine, Secondary Alcohol, Phenyl Group |

The strategic placement of the phenyl and hydroxyl groups on the piperidine ring provides a foundation for creating diverse molecular architectures with potential applications in various areas of chemical research.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H16ClNO |

|---|---|

Molecular Weight |

213.70 g/mol |

IUPAC Name |

4-phenylpiperidin-3-ol;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H |

InChI Key |

JYSCZIZVQQZGCR-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(C1C2=CC=CC=C2)O.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Phenylpiperidin 3 Ol Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections for the Piperidinol Core

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors through a series of logical steps known as disconnections. For the 4-phenylpiperidin-3-ol (B1281561) core, key strategic disconnections can be identified to map out potential synthetic pathways.

The primary disconnections are typically made at the C-N bonds within the piperidine (B6355638) ring or at the C-C bond connecting the phenyl group. A logical approach involves disconnecting the bonds formed during the primary ring-closing reaction. For instance, a C2-N or C6-N bond disconnection leads back to a linear amino alcohol or a related precursor. Another powerful disconnection is at the C3-C4 bond, which might suggest a strategy involving the conjugate addition to a suitable acceptor.

A common retrosynthetic strategy for piperidines involves breaking the ring to reveal an acyclic precursor amenable to intramolecular cyclization. For 4-phenylpiperidin-3-ol, this could involve disconnecting the N1-C6 bond, leading to a 5-amino-3-hydroxy-4-phenylpentanal derivative or its synthetic equivalent. Alternatively, disconnection of both the N1-C2 and C3-C4 bonds could point towards a multi-component reaction strategy, assembling the ring from simpler fragments. The presence of the hydroxyl and phenyl groups at positions 3 and 4 suggests a precursor like a substituted glutarimide (B196013) or an epoxy-amine, which can be strategically assembled and then cyclized.

Classical and Contemporary Approaches to Piperidine Ring Formation

The construction of the piperidine ring is a cornerstone of N-heterocyclic chemistry, with a multitude of established and modern methods available. nih.gov These strategies can be broadly categorized into cyclization reactions of acyclic precursors and the reduction of pyridine-based aromatic systems.

Cyclization Strategies for N-Heterocyclic Scaffolds

Intramolecular cyclization is a powerful method for forming the piperidine skeleton, where a linear substrate containing a nitrogen source (typically an amine) and an electrophilic or reactive site cyclizes to form the six-membered ring. nih.gov

Intramolecular aza-Michael Reaction: The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a widely used method for constructing the piperidine ring. acs.orgrsc.org This reaction can be catalyzed by acids, bases, or organocatalysts. researchgate.netrsc.org For instance, a biocatalytic approach using a transaminase (ω-TA) can mediate an intramolecular aza-Michael reaction of a prochiral ketoenone to yield enantiomerically enriched 2,6-disubstituted piperidines. acs.org This demonstrates a modern approach where biocatalysis enables a synthetic disconnection that is challenging for traditional chemical methods. acs.org

Radical Cyclization: Radical-mediated cyclizations offer another route to piperidines, often providing good stereocontrol. nih.govmdpi.com For example, 6-exo cyclization of α-aminoalkyl radicals onto unactivated double bonds can produce polysubstituted piperidines. rsc.org A notable approach involves the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, where the choice of radical initiator and mediator, such as tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride, can significantly enhance the diastereoselectivity of the resulting 2,4-disubstituted piperidines. acs.orgorganic-chemistry.org

Other significant cyclization strategies include:

Reductive Amination: Intramolecular reductive amination of δ-amino aldehydes or ketones is a classic and reliable method. nih.gov

Metal-Catalyzed Cyclization: Transition metals like gold, palladium, or nickel can catalyze the intramolecular hydroamination or carboamination of alkenes to form the piperidine ring. nih.govmdpi.com

[5+1] Annulation: Iridium-catalyzed "hydrogen borrowing" cascades can achieve a [5+1] annulation of diols and amino alcohols to form substituted piperidines stereoselectively. nih.gov

| Cyclization Strategy | Description | Key Features |

| Aza-Michael Addition | Intramolecular conjugate addition of an amine to an α,β-unsaturated system. acs.orgrsc.org | Can be catalyzed by organocatalysts or enzymes for stereocontrol. acs.org |

| Radical Cyclization | Formation of a C-C bond via a radical intermediate to close the ring. rsc.orgacs.org | Can achieve high diastereoselectivity, influenced by the choice of reagents. acs.org |

| Reductive Amination | Intramolecular reaction of an amine with a ketone or aldehyde. nih.gov | A classic, robust method for piperidine synthesis. |

| Metal-Catalyzed Cyclization | Transition metal-catalyzed intramolecular addition of an N-H bond across a double bond. nih.govmdpi.com | Offers access to diverse substitution patterns. |

Reductive Methods for Piperidine Ring Synthesis, including Pyridine (B92270) Hydrogenation

The catalytic hydrogenation of readily available pyridine derivatives is one of the most direct and atom-economical routes to the piperidine scaffold. nih.govrsc.org This approach avoids the need to construct the ring from acyclic precursors. The primary challenge lies in the stability of the aromatic pyridine ring, often requiring forcing conditions or highly active catalysts. rsc.org

Heterogeneous Catalysis: A variety of heterogeneous catalysts, such as Platinum(IV) oxide (PtO₂), Rhodium on Carbon (Rh/C), and Rhodium(III) oxide (Rh₂O₃), are effective for pyridine hydrogenation. rsc.orgresearchgate.netacs.org

PtO₂ (Adams' catalyst) can be used in acidic solvents like glacial acetic acid under hydrogen pressure (50-70 bar) to reduce substituted pyridines to the corresponding piperidines. researchgate.netresearchgate.net

Rh₂O₃ has been shown to be a highly active, commercially available catalyst for the hydrogenation of a wide range of unprotected pyridines under mild conditions (e.g., 5 bar H₂, 40 °C), tolerating numerous functional groups. rsc.org

Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst represents a modern, sustainable approach, achieving high yield and current efficiency for the conversion of pyridine to piperidine. nih.gov

Homogeneous and Transfer Hydrogenation: Homogeneous catalysts offer benefits in terms of selectivity and milder reaction conditions. Transfer hydrogenation, which uses a hydrogen donor molecule instead of H₂ gas, is an operationally simpler alternative. rsc.orgacs.org

Rhodium complexes , such as [Cp*RhCl₂]₂, are highly efficient for the transfer hydrogenation of pyridinium (B92312) salts using formic acid/triethylamine (B128534) as the hydrogen source. researchgate.netliv.ac.uk This method can be highly chemoselective, yielding either piperidines or tetrahydropyridines depending on the substitution pattern. liv.ac.uk

Ruthenium catalysts (e.g., RuCl₃·xH₂O) can utilize ammonia-borane (H₃N–BH₃) as a hydrogen source for the transfer hydrogenation of various pyridines, including those with sensitive functional groups like trifluoromethyl and carboxamide moieties. acs.org

| Catalytic System | Hydrogen Source | Conditions | Key Features |

| PtO₂ | H₂ gas | Acetic Acid, 50-70 bar researchgate.netresearchgate.net | Effective for many substituted pyridines. |

| Rh₂O₃ | H₂ gas | TFE, 5 bar, 40 °C rsc.org | Mild conditions, broad substrate scope, commercially available. |

| [Cp*RhCl₂]₂ | HCOOH/NEt₃ | 40 °C liv.ac.uk | Highly efficient for pyridinium salts, chemoselective. |

| RuCl₃·xH₂O | H₃N–BH₃ | Dioxane, 80 °C acs.org | Tolerates a wide range of functional groups. |

| Rh/C (Electrocatalytic) | H₂O (protons) | Ambient nih.gov | Sustainable, high efficiency. |

Stereoselective Synthesis of 4-Phenylpiperidin-3-ol Derivatives

Creating the specific stereoisomers of 4-phenylpiperidin-3-ol is critical, as different isomers can have vastly different pharmacological properties. This requires the use of asymmetric synthesis techniques to control the formation of the two chiral centers at C3 and C4.

Enantioselective Approaches to 3-Hydroxypiperidines

Achieving enantioselectivity in the synthesis of 3-hydroxypiperidines often involves the asymmetric reduction of a prochiral ketone or the use of chiral building blocks in a cyclization reaction. chemicalbook.com

One prominent strategy is the asymmetric reduction of N-protected-3-piperidones. chemicalbook.com Biocatalysis, in particular, has emerged as a powerful tool. Ketoreductase (KRED) enzymes can reduce N-Boc-3-piperidone to (S)-1-Boc-3-hydroxypiperidine with very high enantiomeric excess (>99%) and conversion. mdpi.com This enzymatic approach offers a green and highly selective alternative to chemical methods, which may require chiral resolving agents and result in lower yields. Co-expressing the ketoreductase with a cofactor regenerating enzyme, like glucose dehydrogenase (GDH), within a single host organism further enhances the efficiency of the process. mdpi.com

Another advanced strategy involves a rhodium-catalyzed asymmetric reductive Heck reaction. This method can be used to couple arylboronic acids with dihydropyridines, followed by reduction, to access a variety of enantioenriched 3-substituted piperidines. nih.gov Furthermore, palladium-catalyzed deconstructive amination of bridged δ-lactam-γ-lactones provides a stereocontrolled route to highly functionalized 3-hydroxy-2-piperidinone carboxamides, which are precursors to 3-hydroxypiperidines. nih.gov

Chiral Auxiliaries and Catalysts in Asymmetric Transformations

To induce chirality during a reaction, chemists rely on either chiral auxiliaries, which are temporarily attached to the substrate, or chiral catalysts, which influence the reaction's stereochemical course without being consumed. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed.

Oxazolidinones: Evans oxazolidinones are well-known chiral auxiliaries. In a different context, oxazolidinones derived from amino alcohols can be used as traceless auxiliaries in pyridine hydrogenation to synthesize enantioenriched δ-lactams, demonstrating the power of auxiliaries in complex transformations. nih.gov

Carbohydrate-based Auxiliaries: Sugars provide a rich source of chirality. For example, O-pivaloylated arabinopyranosylamine can serve as a chiral auxiliary in a domino Mannich-Michael reaction to furnish N-glycosylated dehydropiperidinones with high diastereoselectivity, which can then be converted to various chiral piperidine alkaloids. cdnsciencepub.com

Pseudoephedrine: (R,R)- and (S,S)-pseudoephedrine are effective and recoverable chiral auxiliaries. When attached as an amide, the pseudoephedrine scaffold directs the stereoselective alkylation at the α-carbon. wikipedia.org

Chiral Catalysts: Chiral catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Organocatalysts: Small organic molecules can act as highly effective asymmetric catalysts. youtube.com Proline and its derivatives are particularly notable. For instance, an O-TMS protected diphenylprolinol can catalyze a domino Michael addition/aminalization sequence to synthesize polysubstituted piperidines with up to four contiguous stereocenters with excellent enantioselectivity. nih.govacs.org Hybrid bio-organocatalytic cascades, combining a transaminase with proline, have also been developed for the synthesis of 2-substituted piperidines. rsc.orgrsc.org

Transition Metal Catalysts: Chiral ligands coordinated to a metal center are central to asymmetric catalysis. Rhodium complexes with chiral ligands are used in asymmetric hydrogenation and carbometalation reactions to produce enantioenriched piperidines. nih.gov Similarly, chiral copper complexes have been developed for the enantioselective synthesis of piperidines via intramolecular C-H amination. nih.gov

| Asymmetric Tool | Type | Example Application | Outcome |

| Ketoreductase (KRED) | Chiral Catalyst (Biocatalyst) | Asymmetric reduction of N-Boc-3-piperidone mdpi.com | High enantioselectivity (>99% ee) for (S)-1-Boc-3-hydroxypiperidine. |

| Proline Derivatives | Chiral Catalyst (Organocatalyst) | Domino Michael/aminalization of aldehydes and nitroolefins nih.govacs.org | Forms polysubstituted piperidines with multiple stereocenters. |

| Arabinopyranosylamine | Chiral Auxiliary | Domino Mannich-Michael reaction to form dehydropiperidinones cdnsciencepub.com | High diastereoselectivity, precursor to chiral piperidines. |

| Rhodium Complexes | Chiral Catalyst (Metal) | Asymmetric reductive Heck reaction of dihydropyridines nih.gov | Access to enantiomerically enriched 3-arylpiperidines. |

Diastereoselective Control in Piperidine Synthesis

The biological activity of molecules like 4-phenylpiperidin-3-ol is intrinsically linked to their three-dimensional structure. Therefore, controlling the diastereoselectivity during synthesis is of paramount importance to isolate the desired stereoisomer.

Achieving the correct relative orientation of the hydroxyl group at C-3 and the phenyl group at C-4 is a central challenge in the synthesis of 4-phenylpiperidin-3-ol. This cis/trans relationship is determined by the specific reaction conditions and synthetic route chosen. Diastereoselective synthesis can be achieved through various means, including substrate control, reagent control, and kinetic or thermodynamic control. For instance, in the synthesis of related 2,3,6-trisubstituted piperidines, relative stereocontrol between C-2 and C-3 was achieved by either kinetic protonation of a nitronate intermediate or by allowing the nitro group to equilibrate under thermodynamic control. nih.gov A similar principle can be applied to the C-3/C-4 relationship. A one-pot synthesis of piperidin-4-ols via a sequence involving gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement has been shown to produce excellent diastereoselectivities in the ring-forming step. nih.gov The reduction of a 4-phenyl-piperidin-3-one intermediate with a sterically demanding reducing agent, for example, would likely lead to the hydride attacking from the less hindered face, thereby controlling the stereochemistry of the resulting alcohol at C-3 relative to the phenyl group at C-4.

The piperidine ring typically adopts a low-energy chair conformation. The substituents on the ring can exist in either axial or equatorial positions, and their relative thermodynamic stability influences the stereochemical outcome of reactions. For example, in a thermodynamically controlled reaction, the product with the bulkiest substituents in the more stable equatorial positions will be favored. In the case of 4-phenylpiperidin-3-ol, the large phenyl group at C-4 would strongly prefer an equatorial position to minimize steric strain. This conformational preference can be exploited to direct the outcome of subsequent reactions. For example, the reduction of a ketone at C-3 would be influenced by the steric hindrance posed by the adjacent equatorial phenyl group, guiding the approach of the reducing agent and thus determining the stereochemistry of the newly formed hydroxyl group. The stereochemical assignment of complex piperidine-containing natural products has been achieved by synthesizing all possible diastereomers and comparing their properties, highlighting the importance of conformational analysis in determining the final structure. nih.gov

Strategic Functional Group Interconversions and Protecting Group Chemistry

The synthesis of complex molecules often requires the temporary masking of reactive functional groups to prevent unwanted side reactions. organic-chemistry.org This is particularly true in the synthesis of 4-phenylpiperidin-3-ol, which contains both a secondary amine and a secondary alcohol.

Protection and Deprotection Strategies for Amine and Hydroxyl Functionalities

The secondary amine and the hydroxyl group in 4-phenylpiperidin-3-ol and its precursors are reactive sites. The amine is nucleophilic and basic, while the hydroxyl group is nucleophilic and acidic. organic-chemistry.org Protecting these groups allows for chemical transformations to be carried out on other parts of the molecule. libretexts.org

Amine Protection: The piperidine nitrogen is almost always protected during the key bond-forming steps of the synthesis. Carbamates are one of the most common classes of protecting groups for amines. slideshare.net

tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under a range of conditions and its ease of removal. It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk Deprotection is readily achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which is convenient for the final formation of the hydrochloride salt. fishersci.co.uk

Benzyl (B1604629) (Bn): The benzyl group can be introduced by reacting the amine with benzyl bromide. fishersci.co.uk A key advantage of the benzyl group is its removal by catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst), which are conditions that can simultaneously reduce other functionalities like double bonds if present. nih.govfishersci.co.uk

Hydroxyl Protection: If the hydroxyl group is introduced early in the synthesis, it may also require protection.

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBDMS) are commonly used to protect alcohols. willingdoncollege.ac.in They are introduced using the corresponding silyl chloride (e.g., TBDMS-Cl) and a base. Their stability is tunable, and they are typically removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). willingdoncollege.ac.in

Benzyl (Bn) Ethers: Similar to amine protection, benzyl groups can be used to protect alcohols, forming benzyl ethers. They are stable to many reagents but can be removed by hydrogenolysis. willingdoncollege.ac.in

The selection of a protecting group strategy must be carefully planned. An "orthogonal" strategy, where one protecting group can be removed without affecting another, is often employed in multi-step syntheses. organic-chemistry.org For example, using a Boc group for the amine and a silyl ether for the alcohol would allow for the selective deprotection of either group under different conditions (acid for Boc, fluoride for silyl ether).

| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (HCl, TFA) fishersci.co.uk |

| Amine | Benzyl | Bn | Benzyl bromide | Catalytic Hydrogenolysis (H₂, Pd/C) fishersci.co.uk |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride source (TBAF) willingdoncollege.ac.in |

| Hydroxyl | Benzyl | Bn | Benzyl bromide, base | Catalytic Hydrogenolysis (H₂, Pd/C) willingdoncollege.ac.in |

Selective Transformations of Substituted Piperidinols

Once the core piperidinol structure is formed, selective transformations of the hydroxyl and amine groups are crucial for creating diverse derivatives. A general route to a 4-aryl-substituted piperidine can involve the treatment of a protected 4-piperidone (B1582916) with an organometallic reagent like phenyl lithium (R⁴Li) or a Grignard reagent (R⁴MgBr) to form a tertiary alcohol. Subsequent manipulation, such as hydrogenolysis of the alcohol and deprotection of the nitrogen, yields the desired 4-arylpiperidine. google.com An alternative to direct hydrogenolysis is the dehydration of the tertiary alcohol to form an alkene, followed by hydrogenation of the double bond. google.com

Furthermore, existing piperidinols can be elaborated into more complex structures. For instance, cis-4-bromo-3-(phenoxy or benzyloxy)piperidines have been successfully converted into the corresponding piperidin-3-one (B1582230) framework through a process of dehydrobromination followed by acid hydrolysis, demonstrating a pathway to interconvert functional groups on the piperidine ring. nih.gov The development of bioreducible drugs has also led to the synthesis of various carbamate (B1207046) and halogen derivatives from cis- and trans-2,6-dihydroxymethyl-N-methylpiperidine, highlighting the chemical versatility of piperidinol scaffolds in prodrug strategies. nih.gov

Catalytic Methods in the Synthesis of 4-Phenylpiperidin-3-ol Hydrochloride Precursors and Derivatives

Catalysis offers powerful tools for constructing the piperidine ring with high efficiency and stereocontrol. Transition metal catalysis, organocatalysis, and biocatalysis each provide unique advantages in accessing precursors and derivatives of this compound.

Transition Metal Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formation

Transition metals are pivotal in forging the carbon-carbon and carbon-nitrogen bonds necessary for piperidine synthesis. escholarship.org A variety of metals, including rhodium, palladium, nickel, gold, iridium, and copper, have been employed to catalyze these crucial transformations. nih.govmdpi.com

A highly regio- and enantioselective rhodium-catalyzed carbometalation of a dihydropyridine (B1217469) has been developed to produce 3-substituted tetrahydropyridines, which are direct precursors to 3-substituted piperidines. acs.org This reductive Heck-type reaction utilizes aryl boronic acids to introduce the phenyl group and demonstrates broad functional group tolerance. acs.org Similarly, nickel catalysis has emerged as a cost-effective alternative to precious metals like palladium. news-medical.net A two-stage process combining biocatalytic C-H oxidation with nickel-electrocatalyzed radical cross-coupling provides a streamlined method for creating complex piperidines by efficiently forming new carbon-carbon bonds. news-medical.net This modular approach significantly simplifies the construction of these molecules. news-medical.net

Other notable methods include:

Iridium Catalysis: A Cp*Ir complex catalyzes the N-heterocyclization of primary amines with diols to form various cyclic amines, including piperidines, in excellent yields. organic-chemistry.org Another iridium-catalyzed method involves the cyclocondensation of amino alcohols and aldehydes to furnish 3,4-disubstituted piperidines with high stereoselectivity. nih.gov

Gold Catalysis: Gold(I) complexes have been used for the oxidative amination of non-activated alkenes, allowing for the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.govmdpi.com

Palladium Catalysis: Palladium catalysts are widely used, for example, in the intramolecular hydroamination of unactivated alkenes, which can proceed at room temperature. organic-chemistry.org They have also been used in one-pot sequential Suzuki–Miyaura coupling and hydrogenation reactions. nih.gov

| Catalyst System | Reaction Type | Precursor/Product | Key Features |

| [Rh(cod)(OH)]₂ / (S)-Segphos | Asymmetric Carbometalation | 3-Substituted Tetrahydropyridines | High yield (81%) and enantioselectivity (96% ee); precursor to 3-piperidines. acs.org |

| Nickel Electrocatalysis | Radical Cross-Coupling | Functionalized Piperidines | Cost-effective C-C bond formation; avoids precious metals. news-medical.net |

| Cp*Ir Complex | N-Heterocyclization | Substituted Piperidines | Efficient cyclization of primary amines and diols. organic-chemistry.org |

| Gold(I) Complex | Oxidative Amination | Substituted Piperidines | Difunctionalization of double bonds. nih.govmdpi.com |

| Palladium Catalysis | Intramolecular Hydroamination | Substituted Piperidines | Mild conditions, tolerates acid-sensitive groups. organic-chemistry.org |

Organocatalysis and Biocatalysis in Stereoselective Routes

The synergistic combination of organocatalysis and biocatalysis has unlocked novel and highly stereoselective pathways to chiral piperidines. nih.gov These methods leverage the high selectivity of enzymes and the versatility of small organic molecule catalysts to construct complex chiral architectures under mild conditions. nih.gov

A prominent strategy involves hybrid bio-organocatalytic cascades. For example, a transaminase enzyme can be used to generate a reactive imine intermediate, which then undergoes an organocatalyzed Mannich reaction to build the piperidine skeleton. nih.gov Multi-enzyme cascades have also been designed for the one-pot synthesis of enantiomerically pure piperidines from simple keto acids, involving carboxylic acid reductase (CAR), ω-transaminase (ω-TA), and imine reductase (IRED) enzymes. acs.org

Key biocatalytic and organocatalytic approaches include:

Chemo-enzymatic Dearomatization: A general approach for the asymmetric dearomatization of activated pyridines combines chemical synthesis with biocatalysis. nih.gov A key step is a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into precisely stereo-defined 3- and 3,4-substituted piperidines. nih.govresearchgate.net

Immobilized Lipase (B570770) Catalysis: Candida antarctica lipase B (CALB), when immobilized on magnetic halloysite (B83129) nanotubes, serves as a reusable and efficient biocatalyst for the multicomponent synthesis of valuable piperidine derivatives. rsc.org

Organocatalytic Aza-Michael Reactions: The intramolecular aza-Michael reaction, promoted by organocatalysts, allows for the stereoselective synthesis of both 2,6-cis- and 2,6-trans-piperidines from common substrates with good to excellent stereoselectivities. acs.orgnih.gov

| Catalytic Approach | Enzymes/Organocatalysts | Reaction Type | Key Features |

| Hybrid Cascade | Transaminase & Proline | Mannich Reaction | Combines biocatalytic intermediate generation with organocatalytic C-C bond formation. nih.gov |

| Multi-Enzyme Cascade | CAR, ω-TA, IRED | Reductive Amination & Cyclization | One-pot synthesis of enantiopure piperidines from keto acids. acs.org |

| Chemo-enzymatic Dearomatization | Amine Oxidase & Ene Imine Reductase | Dearomatization/Reduction | Accesses stereo-defined 3- and 3,4-substituted piperidines. nih.govresearchgate.net |

| Immobilized Lipase | Candida antarctica lipase B (CALB) | Multicomponent Reaction | Reusable biocatalyst for efficient piperidine synthesis. rsc.org |

| Organocatalysis | Quinoline derivatives, TBAF | Intramolecular Aza-Michael Reaction | Stereoselective access to cis/trans isomers. acs.orgnih.gov |

Optimization of Reaction Conditions and Process Development for Scalability

Transitioning a synthetic route from laboratory-scale to industrial production requires rigorous optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. acs.org Key factors in this process include solvent choice, temperature control, and reagent stoichiometry. news-medical.netacs.org

Solvent Effects and Temperature Control in Reaction Systems

The choice of solvent and the control of temperature are critical variables that can dramatically influence reaction rate, yield, and stereoselectivity. ajgreenchem.comcivilica.com In the rhodium-catalyzed asymmetric carbometalation for preparing piperidine precursors, a specific solvent mixture of THP:toluene:H₂O (1:1:1) at 70 °C was found to be optimal, providing high yield and enantioselectivity. acs.org Deviations, such as conducting the reaction at room temperature, led to poor conversion. acs.org

Kinetic studies on the synthesis of highly substituted piperidines have shown that ethanol, a green solvent, can accelerate reaction rates compared to methanol. ajgreenchem.comcivilica.com The rate of reaction is also influenced by temperature, generally increasing at higher temperatures within a stable range. ajgreenchem.com In some cases, solvent choice can present a trade-off between reaction rate and stereoselectivity. For instance, in a Pd(II)-catalyzed reaction, dichloromethane (B109758) was found to enhance the reaction rate, while tetrahydrofuran (B95107) (THF) provided maximum stereoselectivity. ajchem-a.com The use of water as a solvent is also being explored to prevent racemization and create more environmentally benign processes. nih.govmdpi.com

| Reaction | Solvent System | Temperature | Outcome |

| Rh-catalyzed Carbometalation | THP:Toluene:H₂O (1:1:1) | 70 °C | Optimal yield (81%) and enantioselectivity (96% ee). acs.org |

| Rh-catalyzed Carbometalation | THP:Toluene:H₂O (1:1:1) | Room Temp | Poor conversion. acs.org |

| Piperidine Synthesis | Ethanol | 25-40 °C | Faster reaction rate compared to methanol. ajgreenchem.comcivilica.com |

| Piperidine Synthesis | Methanol | 25-40 °C | Slower reaction rate compared to ethanol. ajgreenchem.comcivilica.com |

| Pd(II)-catalyzed Reaction | Dichloromethane | Not specified | Increased reaction rate. ajchem-a.com |

| Pd(II)-catalyzed Reaction | Tetrahydrofuran (THF) | Not specified | Maximum stereoselectivity. ajchem-a.com |

Reagent Stoichiometry and Yield Enhancement Methodologies

Optimizing the amounts and ratios of reagents is fundamental to maximizing yield and ensuring process efficiency. In the rhodium-catalyzed carbometalation, it was observed that reducing the catalyst loading led to a slight decrease in yield, while running the reaction at a concentration below 1 M resulted in poor conversion, highlighting the importance of both catalyst and substrate concentration. acs.org

Chemical Reactivity and Derivatization Studies of 4 Phenylpiperidin 3 Ol Hydrochloride

Electrophilic and Nucleophilic Reactions Involving the Piperidine (B6355638) Nitrogen

The secondary amine within the piperidine ring of 4-phenylpiperidin-3-ol (B1281561) is a key site for functionalization. As a nucleophile, the nitrogen atom readily participates in reactions with various electrophiles.

N-Alkylation: A common modification involves N-alkylation, where an alkyl group is introduced onto the nitrogen atom. This is typically achieved by reacting the piperidine with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base like potassium carbonate or triethylamine (B128534) to neutralize the hydrogen halide formed during the reaction. researchgate.net The reaction proceeds via an SN2 mechanism. sciencemadness.org For instance, slow addition of the alkyl halide can help prevent over-alkylation to the quaternary ammonium (B1175870) salt. researchgate.net The choice of solvent is also crucial, with aprotic polar solvents like acetonitrile (B52724) or dimethylformamide (DMF) often being employed. researchgate.net

Reductive Amination: The piperidine nitrogen can also be functionalized through reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to yield the N-alkylated product. sciencemadness.org

Transformations Involving the Secondary Alcohol Moiety

The secondary hydroxyl group at the C-3 position of the piperidine ring is another critical site for derivatization, allowing for oxidation, esterification, and etherification reactions.

Oxidation Reactions

The secondary alcohol in 4-phenylpiperidin-3-ol can be oxidized to the corresponding ketone, 4-phenylpiperidin-3-one. This transformation is a fundamental reaction in organic synthesis. libretexts.orgchemguide.co.uk Common oxidizing agents for converting secondary alcohols to ketones include:

Chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones reagent). libretexts.orgkhanacademy.org

Pyridinium (B92312) chlorochromate (PCC), a milder reagent that can perform the oxidation under less acidic conditions. libretexts.org

Potassium permanganate (B83412) (KMnO₄). libretexts.org

The general mechanism involves the formation of a chromate (B82759) ester intermediate, followed by an elimination step to form the carbon-oxygen double bond of the ketone. libretexts.org Tertiary alcohols are generally resistant to oxidation under these conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. chemguide.co.uk The resulting 4-phenylpiperidin-3-one is a useful intermediate for further synthetic manipulations. Substituted 3-piperidones, for example, are precursors for various 3-hydroxy derivatives through reduction. dtic.mil

Unexpectedly, some studies have shown that secondary alcohols can be directly oxidized to their corresponding esters using reagents like performic acid. rsc.org

Esterification and Etherification Protocols

Esterification: The secondary alcohol can be converted into an ester through reaction with a carboxylic acid or its derivatives (like acid chlorides or anhydrides). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method. masterorganicchemistry.comresearchgate.net The reaction is an equilibrium process, and often an excess of one reactant or the removal of water is used to drive it to completion. masterorganicchemistry.com Alternative methods that avoid strongly acidic conditions include the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Another approach involves activating the carboxylic acid with reagents like triphenylphosphine (B44618) dihalides. chem-soc.si

Etherification: The hydroxyl group can also be converted to an ether. This is typically accomplished via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide. nih.gov The choice of base and solvent is critical; for instance, NaH in an aprotic solvent like tetrahydrofuran (B95107) (THF) is a common combination for this transformation. nih.gov

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitutions

The phenyl group attached to the piperidine ring is susceptible to electrophilic aromatic substitution reactions. libretexts.org These reactions allow for the introduction of various substituents onto the aromatic ring, thereby modifying the electronic and steric properties of the molecule.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. youtube.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com The nitro group can subsequently be reduced to an amino group. msu.edu

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). This reaction is often reversible. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst.

The existing piperidin-3-ol substituent on the phenyl ring will direct incoming electrophiles primarily to the ortho and para positions. However, the reaction conditions, particularly the pH, can influence the directing effect. Under acidic conditions, protonation of the piperidine nitrogen would create a strongly deactivating, meta-directing ammonium group.

While less common for simple benzene (B151609) rings, nucleophilic aromatic substitution can occur if the ring is activated by strongly electron-withdrawing groups (like a nitro group) at the ortho or para positions relative to a leaving group. msu.edu

Investigations into Reaction Mechanisms and Kinetics

The study of reaction mechanisms and kinetics provides insight into how these transformations occur and allows for the optimization of reaction conditions. For instance, in N-alkylation reactions, understanding the SN2 mechanism helps in selecting appropriate leaving groups on the alkylating agent and suitable solvents to facilitate the reaction. sciencemadness.org

In the oxidation of the secondary alcohol, kinetic studies can help elucidate the rate-determining step, which is often the cleavage of the C-H bond at the alcohol-bearing carbon. The kinetics of the direct oxidation of secondary alcohols to esters by reagents like performic acid have been investigated, revealing complex reaction pathways where the alcohol can be converted to both a ketone and an ester concurrently. rsc.org

For electrophilic aromatic substitution, the mechanism involves the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion. libretexts.org The stability of this intermediate influences the reaction rate and the regioselectivity (ortho, meta, or para substitution).

Synthesis of Analogs and Structurally Modified Derivatives

The chemical reactivity at its various functional groups makes 4-phenylpiperidin-3-ol hydrochloride a valuable starting material for the synthesis of a diverse range of analogs and structurally modified derivatives. nih.govasianpubs.org By combining the reactions described above, complex molecules with varied substitution patterns on the piperidine ring, at the hydroxyl/keto position, and on the phenyl ring can be constructed. nih.govnih.gov

For example, the oxidation of the alcohol to a ketone, followed by reactions at the piperidine nitrogen and the aromatic ring, can lead to a wide array of polysubstituted piperidones. These piperidone structures are themselves important intermediates in the synthesis of other complex heterocyclic systems. dtic.milkcl.ac.uk The synthesis of such analogs is a common strategy in medicinal chemistry for exploring structure-activity relationships. nih.gov

Table of Reaction Products

| Starting Material | Reaction Type | Reagent(s) | Product |

| 4-Phenylpiperidin-3-ol | N-Alkylation | Alkyl halide, Base | N-Alkyl-4-phenylpiperidin-3-ol |

| 4-Phenylpiperidin-3-ol | Oxidation | CrO₃, H₂SO₄ | 4-Phenylpiperidin-3-one |

| 4-Phenylpiperidin-3-ol | Esterification | Carboxylic acid, H⁺ | 3-Acyloxy-4-phenylpiperidine |

| 4-Phenylpiperidin-3-ol | Etherification | NaH, Alkyl halide | 3-Alkoxy-4-phenylpiperidine |

| 4-Phenylpiperidin-3-ol | Aromatic Nitration | HNO₃, H₂SO₄ | 4-(Nitrophenyl)piperidin-3-ol |

Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For 4-Phenylpiperidin-3-ol (B1281561) hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the proton (¹H) and carbon (¹³C) signals and to elucidate the intricate spin systems within the molecule.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. In the case of 4-Phenylpiperidin-3-ol hydrochloride, the protonated piperidine (B6355638) ring and the presence of hydroxyl and phenyl groups lead to a characteristic spectrum.

The phenyl group protons are expected to appear in the aromatic region, typically between δ 7.2 and 7.5 ppm. The protons on the piperidine ring will be in the aliphatic region and will be significantly influenced by the neighboring hydroxyl group and the phenyl substituent, as well as the protonated nitrogen atom. The proton attached to the carbon bearing the hydroxyl group (H-3) would likely appear as a multiplet around δ 3.8-4.2 ppm. The protons on the carbon bearing the phenyl group (H-4) would be shifted downfield. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) will also be downfield due to the electron-withdrawing effect of the protonated nitrogen. The hydroxyl (-OH) and amine (N-H) protons are exchangeable and may appear as broad singlets.

Predicted ¹H NMR Data for this compound Note: The following chemical shifts are predicted values and may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl-H | 7.20 - 7.50 | Multiplet | 5H |

| H-3 | 3.80 - 4.20 | Multiplet | 1H |

| H-2ax, H-6ax | 3.40 - 3.70 | Multiplet | 2H |

| H-2eq, H-6eq | 3.00 - 3.30 | Multiplet | 2H |

| H-4 | 2.80 - 3.10 | Multiplet | 1H |

| H-5ax | 2.00 - 2.30 | Multiplet | 1H |

| H-5eq | 1.80 - 2.10 | Multiplet | 1H |

| OH | Variable | Broad Singlet | 1H |

Carbon (¹³C) NMR Spectroscopy and Chemical Shift Analysis

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. rsc.org

The phenyl carbons will produce signals in the aromatic region (δ 120-140 ppm). The carbon attached to the phenyl ring (quaternary carbon) will have a distinct chemical shift. The carbon bearing the hydroxyl group (C-3) will be observed in the δ 65-75 ppm range. The carbons adjacent to the protonated nitrogen (C-2 and C-6) will appear around δ 45-55 ppm. The remaining piperidine carbons (C-4 and C-5) will be found further upfield.

Predicted ¹³C NMR Data for this compound Note: The following chemical shifts are predicted values.

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| Phenyl C (quaternary) | ~140 |

| Phenyl CH | 125 - 129 |

| C-3 | 65 - 75 |

| C-2, C-6 | 45 - 55 |

| C-4 | 40 - 50 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for unambiguously assigning the complex ¹H and ¹³C spectra of this compound. mdpi.comspectrabase.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. mdpi.com It would be used to trace the connectivity of the protons within the piperidine ring, for example, showing correlations between H-3 and the protons on C-2 and C-4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. mdpi.com It allows for the direct assignment of each proton signal to its corresponding carbon signal. For instance, the proton at δ 3.8-4.2 ppm (H-3) would show a cross-peak with the carbon signal at δ 65-75 ppm (C-3).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. mdpi.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, the phenyl protons would show correlations to the C-4 carbon of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is instrumental in determining the stereochemistry of the molecule, such as the relative orientation of the phenyl and hydroxyl groups on the piperidine ring.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. chemicalbook.com For this compound, HRMS would be used to confirm the molecular formula C₁₁H₁₅NO. The expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value, with a very low margin of error (typically <5 ppm).

Predicted HRMS Data for 4-Phenylpiperidin-3-ol

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₆NO⁺ | 178.1226 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of 4-Phenylpiperidin-3-ol) and its subsequent fragmentation to produce a series of daughter ions. The analysis of these fragments provides valuable information about the structure of the original molecule.

The fragmentation of 4-Phenylpiperidin-3-ol would likely proceed through several key pathways. The loss of a water molecule (18 Da) from the hydroxyl group is a common fragmentation for alcohols. Cleavage of the piperidine ring can also occur, leading to characteristic fragments. For instance, cleavage adjacent to the nitrogen atom is a common fragmentation pathway for piperidine derivatives. The phenyl group can also be lost. The specific fragmentation pattern would help to confirm the positions of the hydroxyl and phenyl substituents on the piperidine ring.

Ion Mobility Spectrometry (IMS) Combined with MS

Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (MS) offers a powerful approach for the analysis of complex mixtures and the characterization of molecular structures. washington.edu This technique separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation beyond that of mass spectrometry alone. nih.gov The mobility of an ion through a buffer gas under the influence of an electric field is a key parameter, from which a collision cross-section (CCS) value can be derived, offering insights into the ion's three-dimensional structure. nih.gov

In the context of analyzing compounds like this compound, IMS-MS can differentiate between isomers and conformers that may be indistinguishable by mass spectrometry alone. The technique operates by introducing ionized samples into a drift tube filled with a neutral buffer gas. nih.gov An electric field then propels the ions through the tube, and their drift time is measured. nih.gov Smaller, more compact ions experience fewer collisions with the buffer gas and thus travel faster than larger, more extended ions of the same mass-to-charge ratio.

For a compound such as 4-Phenylpiperidin-3-ol, which possesses stereoisomers, IMS-MS can be particularly insightful. The different spatial arrangements of the phenyl and hydroxyl groups on the piperidine ring can lead to distinct CCS values, allowing for their potential separation and characterization in the gas phase. The hydrochloride salt form would be detected as the protonated molecule [M+H]+ in the mass spectrometer. nih.gov

Table 1: Illustrative IMS-MS Data for Hypothetical Isomers of 4-Phenylpiperidin-3-ol

| Isomer | Predicted Conformation | Theoretical m/z ([M+H]+) | Hypothetical Drift Time (ms) | Hypothetical CCS (Ų) |

| cis-(3R,4S) | Axial Phenyl, Equatorial Hydroxyl | 178.123 | 15.2 | 135.8 |

| trans-(3R,4R) | Equatorial Phenyl, Equatorial Hydroxyl | 178.123 | 14.8 | 132.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the potential of IMS-MS to distinguish between isomers based on their different gas-phase conformations.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. americanpharmaceuticalreview.com These methods probe the vibrational motions of chemical bonds, providing a unique "fingerprint" spectrum for a given compound. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, characteristic absorption bands would be expected for the various functional groups present. The O-H stretching vibration of the alcohol group would typically appear as a broad band in the region of 3200-3600 cm⁻¹. The presence of the hydrochloride would influence the N-H stretching vibration of the piperidinium (B107235) ion, likely giving rise to a broad absorption in the 2200-3000 cm⁻¹ range, which is characteristic of amine salts. nih.gov Aromatic C-H stretching vibrations from the phenyl group would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the piperidine ring would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically produce sharp peaks in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy:

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) | IR |

| N-H (Piperidinium) | Stretching | 2200-3000 (broad) | IR |

| C-H (Aromatic) | Stretching | 3000-3100 | IR, Raman |

| C-H (Aliphatic) | Stretching | 2850-2960 | IR, Raman |

| C=C (Aromatic) | Ring Stretching | 1450-1600 | IR, Raman |

| C-O (Alcohol) | Stretching | 1050-1260 | IR |

Note: These are general ranges and the exact peak positions can be influenced by the specific molecular environment and intermolecular interactions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, from which the precise positions of the atoms can be determined.

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous information about:

Molecular Conformation: The precise chair or boat conformation of the piperidine ring and the orientation of the phenyl and hydroxyl substituents (axial or equatorial).

Stereochemistry: The relative and absolute stereochemistry of the chiral centers at C3 and C4. mdpi.com

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule. nih.gov

Intermolecular Interactions: The nature of hydrogen bonding between the hydroxyl group, the piperidinium nitrogen, and the chloride ion, as well as other intermolecular forces that dictate the crystal packing. mdpi.com

The determination of the crystal structure of this compound would be crucial for understanding its solid-state properties and for correlating its structure with its activity. The process involves growing a suitable single crystal, which can sometimes be a challenging step. nih.gov Once a crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays to collect the diffraction data. mdpi.com

Table 3: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.254 |

Note: This data is purely illustrative and represents a plausible set of crystallographic parameters for a compound of this nature. mdpi.com

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Absolute Configuration

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules. These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light.

Optical Rotatory Dispersion (ORD):

ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting ORD curve, particularly the sign and position of the Cotton effect (a characteristic peak and trough), can be correlated with the absolute stereochemistry of the molecule.

Circular Dichroism (CD):

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum consists of positive or negative peaks that are characteristic of the molecule's stereochemistry. For 4-Phenylpiperidin-3-ol, the chromophore responsible for the CD signal would likely be the phenyl group. The spatial arrangement of the phenyl group relative to the chiral centers of the piperidine ring would dictate the sign and intensity of the CD bands.

The absolute configuration of the enantiomers of 4-Phenylpiperidin-3-ol can be determined by comparing their experimental CD spectra with those predicted by theoretical calculations or by comparing them to the spectra of structurally related compounds with known absolute configurations. researchgate.net For instance, the sign of the Cotton effect in the CD spectrum can often be related to the chirality of the molecule. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These studies provide a microscopic view of electron distribution and energy levels, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Studies of Ground State Geometry

A DFT study would be the first step in a computational analysis of 4-phenylpiperidin-3-ol (B1281561) hydrochloride. This method is used to determine the most stable three-dimensional arrangement of atoms in the molecule, its ground state geometry. The calculations would yield precise values for bond lengths, bond angles, and dihedral angles. For instance, a B3LYP functional with a 6-311++G(d,p) basis set is a common level of theory for such calculations. researchgate.net The resulting data would be presented in a table format, allowing for a detailed structural characterization. Without such a study, these geometric parameters for 4-phenylpiperidin-3-ol hydrochloride remain undetermined from a computational standpoint.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. nih.gov FMO analysis would visualize the distribution of these orbitals, indicating likely sites for nucleophilic and electrophilic attack. The specific energies of the HOMO, LUMO, and the resulting energy gap for this compound are not available in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to identify electron-rich regions (typically colored red or orange), which are prone to electrophilic attack, and electron-poor regions (colored blue), which are susceptible to nucleophilic attack. chemrxiv.org This information is invaluable for predicting how the molecule will interact with other molecules and its potential binding sites in a biological system. An MEP map for this compound would reveal the electrostatic potential around the phenyl ring, the piperidine (B6355638) ring, and the hydroxyl group, but no such published map is available.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, like this compound, can exist in various spatial arrangements called conformations. A conformational analysis would explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This would involve systematically rotating key bonds and calculating the energy of each resulting structure. The resulting energy landscape would provide critical information about the molecule's flexibility and the relative populations of its different shapes at a given temperature. Such an analysis for this compound has not been documented.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry can be employed to model chemical reactions, predict their pathways, and characterize the high-energy transition states that connect reactants to products. For this compound, this could involve studying its synthesis, degradation, or potential metabolic pathways. By calculating the energies of reactants, products, and transition states, a reaction's feasibility and kinetics can be estimated. There are currently no published computational studies detailing reaction mechanisms involving this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. nih.gov These predicted spectra can be compared with experimentally obtained data to confirm the molecular structure and aid in the assignment of spectral peaks. For example, calculated vibrational frequencies can be correlated with experimental IR absorption bands. This powerful combination of theoretical and experimental techniques provides a robust method for structural elucidation. However, a computational prediction of the spectroscopic properties of this compound and its comparison with experimental data is not present in the available literature.

Computational NMR Chemical Shift Prediction

Computational chemistry offers robust methods for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which are fundamental for the structural elucidation of molecules. Density Functional Theory (DFT) is a widely employed quantum mechanical approach for this purpose. By calculating the magnetic shielding tensors of the nuclei in a molecule, one can predict the ¹H and ¹³C NMR chemical shifts.

The process typically involves:

Geometry Optimization: The three-dimensional structure of 4-Phenylpiperidin-3-ol is first optimized to find its most stable conformation. This is often achieved using a specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)).

NMR Calculation: Using the optimized geometry, the NMR shielding constants are calculated with a suitable method, such as the Gauge-Including Atomic Orbital (GIAO) method.

Chemical Shift Referencing: The calculated shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Table 1: Experimental NMR Data for (3R,4R)-4-Phenylpiperidin-3-ol

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H | 7.48-7.26 (m, 5H), 4.87 (br. s, 1H), 4.79 (dd, J = 8.9, 2.0 Hz, 1H), 4.35-4.19 (m, 2H), 1.25 (br. s, 9H), 0.14 (s, 9H) |

Note: The provided experimental data is for a protected derivative of a specific stereoisomer and may not directly correspond to the hydrochloride salt.

A computational prediction for this compound would be expected to yield values in general agreement with such experimental data, with any discrepancies providing further insight into conformational and electronic effects.

Computational Vibrational Frequency Analysis

Computational vibrational frequency analysis is a powerful tool for interpreting and predicting the infrared (IR) spectrum of a molecule. Similar to NMR prediction, this analysis is typically performed using DFT calculations.

The methodology involves:

Frequency Calculation: After geometry optimization, the second derivatives of the energy with respect to the nuclear coordinates are calculated. This results in a Hessian matrix, from which the vibrational frequencies and their corresponding normal modes are determined.

Scaling: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set incompleteness. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

The predicted IR spectrum provides information about the characteristic vibrational modes of the molecule, such as the O-H and N-H stretching frequencies, C-H stretching of the phenyl and piperidine rings, and various bending and torsional modes. This information is crucial for identifying the compound and understanding its bonding characteristics. While a specific computational vibrational analysis for this compound is not published, the analysis would be expected to identify key functional group vibrations.

Table 2: Expected Vibrational Modes for 4-Phenylpiperidin-3-ol

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3200-3600 |

| N-H Stretch (as hydrochloride) | 2200-3000 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=C Aromatic Ring Stretch | 1450-1600 |

| C-O Stretch | 1050-1250 |

Molecular Dynamics Simulations for Dynamic Behavior

An MD simulation of this compound would involve:

System Setup: A simulation box is created containing one or more molecules of the compound, along with solvent molecules (typically water) to mimic physiological conditions.

Force Field Application: A classical force field (e.g., AMBER, CHARMM) is used to describe the potential energy of the system as a function of the atomic positions.

Simulation Run: Newton's equations of motion are integrated over time, allowing the atoms to move and the system to evolve. This generates a trajectory of the molecule's dynamic behavior.

Analysis of the MD trajectory can reveal:

Conformational Preferences: The simulation can explore the different chair and boat conformations of the piperidine ring and the orientation of the phenyl and hydroxyl groups.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the molecule and surrounding water molecules can be investigated.

Solvation Structure: The arrangement of solvent molecules around the solute can be characterized.

While specific MD simulation studies on this compound are not documented in the public domain, this computational technique holds significant potential for elucidating the dynamic aspects of its molecular behavior that are not accessible through static computational models or experimental methods alone.

Role of 4 Phenylpiperidin 3 Ol Hydrochloride As a Synthetic Intermediate

Building Block in Heterocyclic Synthesis

The piperidine (B6355638) and hydroxyl moieties of 4-phenylpiperidin-3-ol (B1281561) hydrochloride make it an ideal starting material for the synthesis of various fused and spiro-heterocyclic systems. The secondary amine can act as a nucleophile in intramolecular cyclization reactions with a suitably functionalized side chain, leading to the formation of bicyclic structures. For instance, reaction with dielectrophiles can lead to the formation of novel bridged or fused ring systems.

While specific examples utilizing 4-phenylpiperidin-3-ol hydrochloride are not extensively documented in publicly available research, the reactivity of the analogous 4-phenylpiperidine (B165713) scaffold is well-established in the synthesis of diverse heterocyclic structures. These include pyrazoles, oxazoles, and other nitrogen-containing heterocycles which are of significant interest in medicinal chemistry due to their wide range of biological activities. researchgate.netclockss.org For example, the synthesis of pyrazole (B372694) derivatives often involves the reaction of a β-diketone with a hydrazine (B178648) derivative; a functionalized piperidine could be envisioned to participate in similar cyclocondensation reactions.

Table 1: Potential Heterocyclic Systems from this compound

| Heterocyclic System | Potential Synthetic Route | Key Functional Group Utilized |

|---|---|---|

| Fused Pyrazolidines | Intramolecular cyclization of an N-functionalized piperidine with a leaving group. | Secondary Amine |

| Oxazolopiperidines | Cyclization involving the hydroxyl group and a neighboring functional group. | Hydroxyl Group |

Precursor for Complex Organic Molecules

The inherent stereochemistry of this compound, which can exist as different stereoisomers, makes it a valuable chiral precursor for the synthesis of complex, stereochemically defined organic molecules. The development of methods for the enantioselective synthesis of piperidine derivatives highlights the importance of this scaffold in accessing specific isomers of biologically active compounds. mdpi.com

The synthesis of complex natural products and their analogues often relies on the use of chiral building blocks. The 4-phenylpiperidine motif is a core component of numerous alkaloids and other biologically active natural products. By starting with a stereochemically pure isomer of 4-phenylpiperidin-3-ol, chemists can control the stereochemical outcome of subsequent reactions, which is crucial for the biological activity of the final molecule.

Applications in Medicinal Chemistry Scaffold Development (Emphasis on Chemical Synthesis)

The 4-phenylpiperidine scaffold is a well-recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. researchgate.net This makes derivatives of this compound attractive for the development of new therapeutic agents. The ability to readily modify the core structure allows for the systematic exploration of the structure-activity relationship (SAR) of a series of compounds.

For instance, the nitrogen atom of the piperidine ring can be functionalized with various substituents to modulate the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability. The hydroxyl and phenyl groups can also be modified to optimize the binding affinity and selectivity of the molecule for its target protein. The chiral nature of the scaffold is also critical, as different stereoisomers can exhibit vastly different biological activities and toxicity profiles. researchgate.net

Table 2: Synthetic Modifications of the 4-Phenylpiperidin-3-ol Scaffold for Medicinal Chemistry

| Modification | Reagent/Reaction Type | Purpose in Drug Design |

|---|---|---|

| N-Alkylation | Alkyl halides, Reductive amination | Modulate basicity, lipophilicity, and target interaction. |

| N-Acylation | Acyl chlorides, Carboxylic acids with coupling agents | Introduce amide functionality for hydrogen bonding. |

| O-Alkylation/Acylation | Alkyl halides, Acyl chlorides | Mask hydroxyl group, alter solubility and metabolic profile. |

Future Directions for Chemical Compound Utilization in Advanced Organic Synthesis

The future utility of this compound in advanced organic synthesis is promising. As new synthetic methodologies are developed, the potential for this versatile building block will continue to expand. The development of novel catalytic systems for C-H functionalization could allow for the direct and selective modification of the piperidine and phenyl rings, opening up new avenues for the synthesis of complex molecules.

Furthermore, the integration of this compound into combinatorial chemistry and high-throughput synthesis platforms could accelerate the discovery of new drug candidates. The use of this scaffold in the design of chemical probes and diagnostic agents is another area of potential growth. As our understanding of the role of specific stereoisomers in biological processes deepens, the demand for enantiomerically pure chiral building blocks like this compound is expected to increase. The development of more efficient and stereoselective methods for its synthesis will be crucial for realizing its full potential in the future of organic synthesis. mdpi.com

Q & A

Q. What analytical methods are recommended to determine the purity of 4-phenylpiperidin-3-ol hydrochloride?

High-performance liquid chromatography (HPLC) with UV detection (e.g., at 206 nm) is commonly used to assess purity, as it provides high resolution for detecting impurities. Complementary techniques like ¹H NMR can identify residual solvents (e.g., acetone) or structural inconsistencies . For accurate quantification, ensure calibration standards are validated against reference materials.

Q. What safety precautions are critical when handling this compound?

Due to limited toxicity data, assume potential irritancy and toxicity. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to avoid inhalation, and store the compound in a cool, dry environment away from oxidizers or incompatible materials .

Q. How should researchers address discrepancies in reported melting points for this compound?

Variations in melting points (e.g., 175–177°C in one study vs. other values) may arise from polymorphic forms or hydration states. Methodologically, use differential scanning calorimetry (DSC) to characterize thermal behavior and X-ray diffraction (XRD) to identify crystalline phases. Cross-validate findings with literature from authoritative sources like NIST .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield?

Advanced optimization involves evaluating reaction conditions (e.g., solvent polarity, temperature, catalyst load) using design-of-experiments (DoE) approaches. For example, substituting traditional reagents with organocatalysts or microwave-assisted synthesis may enhance stereoselectivity and reduce side products. Monitor intermediates via LC-MS to identify bottlenecks .

Q. What strategies resolve contradictions in reported biological activities of piperidine derivatives like this compound?

Discrepancies in receptor binding or enzyme inhibition data may stem from assay variability (e.g., cell lines, buffer pH). Conduct orthogonal assays (e.g., radioligand binding, functional cAMP assays) and validate results using structural analogs. Computational docking studies can also clarify structure-activity relationships (SAR) .

Q. How can researchers validate the stability of this compound under long-term storage?

Perform accelerated stability studies by exposing the compound to elevated temperatures (40°C) and humidity (75% RH) for 1–3 months. Analyze degradation products via HPLC-MS and compare to baseline purity. For labile compounds, lyophilization or argon-purged storage may extend shelf life .

Methodological Considerations

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- ¹H/¹³C NMR : Assign stereochemistry and confirm substitution patterns (e.g., phenyl group position on the piperidine ring).

- LC-HRMS : Verify molecular formula (e.g., [M+H]⁺ = 312.4 amu) and detect trace impurities .

- IR Spectroscopy : Identify functional groups (e.g., hydroxyl, amine) to rule out degradation .

Q. How should researchers address the lack of specific toxicological data for this compound?

Apply the precautionary principle: assume acute toxicity (LD₅₀ < 300 mg/kg) until data are available. Use in silico tools (e.g., ProTox-II) to predict toxicity endpoints. For in vitro studies, start with low concentrations (≤10 µM) and include cytotoxicity controls (e.g., MTT assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.